molecular formula C14H9BrFN3O3S B4952167 3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide

3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B4952167
M. Wt: 398.21 g/mol
InChI Key: GJNMRKXULARTPI-UHFFFAOYSA-N
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Description

3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide is a complex organic compound with the molecular formula C13H8BrFN2O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Carbamothioylation: The formation of the carbamothioyl group through a reaction with thiourea or a similar reagent.

    Amidation: The formation of the amide bond by reacting the intermediate with an appropriate amine.

Each of these steps requires specific reaction conditions, such as temperature control, the use of catalysts, and the selection of suitable solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve efficiency and scalability. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the bromine atom can result in various substituted benzamides.

Scientific Research Applications

3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of the bromine, fluorine, and nitro groups allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as modulation of signaling pathways or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-2-fluoro-5-nitrobenzoic acid: Shares similar functional groups but differs in its overall structure and properties.

    3-bromo-N-(2-fluoro-5-nitrophenyl)benzamide: Similar in structure but lacks the carbamothioyl group.

Uniqueness

3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN3O3S/c15-9-3-1-2-8(6-9)13(20)18-14(23)17-12-7-10(19(21)22)4-5-11(12)16/h1-7H,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNMRKXULARTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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